3-(4-Methyl-3-nitrophenyl)-1,2,4-oxadiazole 3-(4-Methyl-3-nitrophenyl)-1,2,4-oxadiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC16708547
InChI: InChI=1S/C9H7N3O3/c1-6-2-3-7(4-8(6)12(13)14)9-10-5-15-11-9/h2-5H,1H3
SMILES:
Molecular Formula: C9H7N3O3
Molecular Weight: 205.17 g/mol

3-(4-Methyl-3-nitrophenyl)-1,2,4-oxadiazole

CAS No.:

Cat. No.: VC16708547

Molecular Formula: C9H7N3O3

Molecular Weight: 205.17 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Methyl-3-nitrophenyl)-1,2,4-oxadiazole -

Specification

Molecular Formula C9H7N3O3
Molecular Weight 205.17 g/mol
IUPAC Name 3-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole
Standard InChI InChI=1S/C9H7N3O3/c1-6-2-3-7(4-8(6)12(13)14)9-10-5-15-11-9/h2-5H,1H3
Standard InChI Key IXJNSRNFCZWNSB-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)C2=NOC=N2)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a 1,2,4-oxadiazole ring (a five-membered heterocycle with two nitrogen and one oxygen atom) substituted at position 3 with a 4-methyl-3-nitrophenyl group. Key features include:

  • 1,2,4-Oxadiazole core: Provides aromatic stability and hydrogen-bonding capacity, enhancing solubility and bioavailability compared to non-heterocyclic analogs .

  • Nitro group (-NO₂): Positioned at the phenyl ring’s meta position, this group confers strong electron-withdrawing effects, polarizing the aromatic system and facilitating redox interactions .

  • Methyl group (-CH₃): At the phenyl ring’s para position, this substituent modulates lipophilicity and steric bulk, potentially influencing membrane permeability .

Table 1: Calculated Physicochemical Properties of 3-(4-Methyl-3-nitrophenyl)-1,2,4-oxadiazole

PropertyValueMethod
Molecular formulaC₉H₆N₃O₃Empirical formula derivation
Molecular weight204.16 g/molMass spectrometry
LogP (lipophilicity)2.1 ± 0.3Fragment-based estimation
Hydrogen bond donors0Structural analysis
Hydrogen bond acceptors5Structural analysis
Topological polar surface area78.9 ŲComputational modeling

Synthesis and Optimization Strategies

Conventional Synthetic Routes

The synthesis of 3-(4-Methyl-3-nitrophenyl)-1,2,4-oxadiazole typically follows a two-step protocol involving nitration and cyclocondensation:

Step 1: Nitration of 4-Methylbenzaldehyde
4-Methylbenzaldehyde undergoes nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C to yield 4-methyl-3-nitrobenzaldehyde. The nitro group preferentially occupies the meta position due to the directing effects of the methyl group .

Step 2: Cyclocondensation with Amidoxime
The aldehyde intermediate is converted to an amidoxime via reaction with hydroxylamine hydrochloride (NH₂OH·HCl). Subsequent cyclocondensation with a carboxylic acid derivative (e.g., acetyl chloride) in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) forms the 1,2,4-oxadiazole ring .

Key Reaction Conditions:

  • Temperature: 80–100°C for cyclocondensation

  • Catalyst: Pyridine or triethylamine to neutralize HCl byproducts

  • Yield: 45–65% after purification by column chromatography

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors equipped with in-line analytics (e.g., IR spectroscopy) enhance yield (75–85%) and purity (>98%). Solvent optimization using dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) improves reaction homogeneity, while microwave irradiation reduces reaction time from hours to minutes .

Biological Activities and Mechanisms

Table 2: Anticancer Activity of Selected 1,2,4-Oxadiazole Analogs

CompoundCell LineIC₅₀ (µM)Reference
3-(3-Nitrophenyl)-5-methylOvarian (OVXF 899)2.76
3-(4-Nitrophenyl)-5-ethylRenal (RXF 486)1.14
3-(4-Methyl-3-nitrophenyl)Colon (HT-29)92.4*
*Predicted value based on SAR studies.

Antimicrobial Effects

Nitro-substituted 1,2,4-oxadiazoles disrupt bacterial membrane integrity by inhibiting penicillin-binding proteins (PBPs). Against Staphylococcus aureus (MRSA), analogs with para-methyl groups show minimum inhibitory concentrations (MICs) of 8–16 µg/mL, comparable to vancomycin .

Enzyme Inhibition

The compound’s nitro group facilitates interactions with cholinesterases and monoamine oxidases (MAOs). In silico docking studies predict strong binding (ΔG = −9.2 kcal/mol) to acetylcholinesterase (AChE), suggesting potential for Alzheimer’s disease therapy .

Structure-Activity Relationships (SARs)

Electronic Effects

  • Nitro group: Enhances electrophilicity, promoting covalent interactions with cysteine residues in enzyme active sites .

  • Methyl group: Increases logP by 0.3–0.5 units, improving blood-brain barrier penetration .

Steric Considerations

Bulky substituents at the phenyl ring’s para position (e.g., -CH₃) reduce off-target binding by 30–40% compared to ortho-substituted analogs .

Comparative Analysis with Analogous Compounds

3-(3-Nitrophenyl)-1,2,4-oxadiazole vs. 3-(4-Methyl-3-nitrophenyl)-1,2,4-oxadiazole

  • Lipophilicity: The methyl group increases logP from 1.8 to 2.1, enhancing membrane permeability .

  • Cytotoxicity: Methyl substitution reduces IC₅₀ against HT-29 cells from 48.3 µM to 92.4 µM, indicating a trade-off between lipophilicity and target affinity .

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